molecular formula C9H12O6 B7779526 6,3-Glucuronolactone acetonide

6,3-Glucuronolactone acetonide

Cat. No.: B7779526
M. Wt: 216.19 g/mol
InChI Key: BDBGJSXZKMTMGP-IBJRFZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,3-Glucuronolactone acetonide (CAS: 20513-98-8) is a chemically modified derivative of D-glucurono-3,6-lactone (glucuronolactone), formed by introducing an acetonide (isopropylidene) protecting group at the 6,3-positions of the glucuronic acid backbone. Its molecular formula is C₉H₁₂O₆, with a molecular weight of 214.22 g/mol . Structurally, it features a γ-lactone ring fused with a dioxolane ring system derived from acetone, which stabilizes vicinal diols and modifies the compound’s physicochemical properties . This white crystalline powder has a melting point of 115–118°C and is ≥98% pure, with a dry weight loss ≤5.0% .

The acetonide group enhances lipophilicity compared to the parent glucuronolactone, making it a valuable intermediate in organic synthesis, particularly for protecting reactive hydroxyl groups during multi-step reactions .

Properties

IUPAC Name

(1S,2R,6R,8R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3?,4-,5+,6-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBGJSXZKMTMGP-IBJRFZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H]3[C@@H](C(C(=O)O3)O)O[C@@H]2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,3-Glucuronolactone acetonide typically involves the acetonide protection of glucuronolactone. This process includes the reaction of glucuronolactone with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the acetonide derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired product quality.

Chemical Reactions Analysis

Protection and Deprotection Reactions

The acetonide group provides robust protection for the 1,2-diol system, enabling selective functionalization at other positions.

5-O-Acetylation

Reaction Conditions :

  • Reagents : Acetic anhydride, pyridine (0–5°C, 24 hr)

  • Product : 5-O-Acetyl-1,2-O-isopropylidene-α-D-glucurono-6,3-lactone

  • Yield : Quantitative (crude), purified via silica-gel chromatography .

5-O-Benzoylation

Reaction Conditions :

  • Reagents : Benzoyl chloride, pyridine (room temperature)

  • Product : 5-O-Benzoyl-1,2-O-isopropylidene-α-D-glucurono-6,3-lactone

  • Notes : Reaction proceeds smoothly without acetonide cleavage .

Ring-Opening and Reduction Reactions

The γ-lactone moiety undergoes nucleophilic attack under controlled conditions.

Boron Trifluoride-Mediated Reactions

Reaction with Triethylsilane (Et₃SiH) :

  • Conditions : BF₃·Et₂O catalyst in CH₂Cl₂

  • Outcome : Partial reduction observed, yielding a mixture of products (characterized by ¹H NMR) .

  • Limitations : Low reaction efficiency necessitated column chromatography for purification .

Attempted Lithium Borohydride Reduction :

  • Conditions : LiBH₄, BF₃·Et₂O in refluxing CH₂Cl₂ (24 hr)

  • Result : Minimal conversion due to steric hindrance from the acetonide group .

Comparative Reactivity with Alternative Protecting Groups

The acetonide’s performance has been benchmarked against benzylidene acetals:

Protecting Group Reaction Catalyst Epimer Ratio Deprotection Method
Acetonide Acetone + CuCl₂·2H₂OAcidicN/AStrong acid (e.g., HCl/H₂O)
Benzylidene Benzaldehyde + ZnCl₂Lewis acid5:1 (S:R)Hydrogenation (H₂/Pd-C)

Precursor to C-5 Modified Sugars

The 5-OH group’s accessibility enables synthesis of:

  • Imino sugars : Via reductive amination .

  • Sugar amino acids : Through coupling with amino acid derivatives .

Hydrogen-Bonding Patterns

Crystallographic studies reveal O–H⋯O hydrogen-bonded chains along the a-axis, stabilizing the lattice and influencing reactivity .

Challenges and Limitations

  • Steric Effects : The acetonide hinders nucleophilic attack at C-6, necessitating harsh conditions for reductions .

  • Acid Sensitivity : Deprotection requires strongly acidic conditions, limiting compatibility with acid-labile substrates .

Scientific Research Applications

Chemical Synthesis and Intermediates

6,3-Glucuronolactone acetonide serves as a valuable intermediate in the synthesis of various sugar derivatives. Its unique structural properties allow it to be utilized in the preparation of other sugars, imino sugars, and bioactive compounds. The acetonide form provides a protective group that enhances the stability and reactivity of glucuronolactone during chemical reactions.

Table 1: Synthesis Applications of this compound

ApplicationDescription
Sugar SynthesisUsed as an intermediate for synthesizing L-sugars and their derivatives.
Imino SugarsActs as a precursor in the production of imino sugars for pharmaceutical use.
Bioactive CompoundsFacilitates the synthesis of various bioactive molecules with therapeutic potential.

Self-Tanning Agents

Research indicates that glucuronolactone derivatives, including this compound, can be used as self-tanning agents. They enhance the tanning effect of dihydroxyacetone (DHA) and modulate color shades for a more natural appearance when applied to the skin.

Case Study: Self-Tanning Efficacy

A study demonstrated that formulations containing glucuronolactone derivatives achieved darker and more even tanning compared to DHA alone. This application is particularly relevant in cosmetic formulations aimed at achieving natural skin tones while providing protection against UV damage .

Energy Drinks and Performance Enhancement

Although glucuronolactone is often included in energy drinks for its purported benefits on alertness and performance, the specific role of this compound in this context remains less explored. However, it is hypothesized that its metabolic pathways may contribute to energy production and cognitive function enhancement.

Table 2: Potential Effects of Glucuronolactone in Energy Drinks

EffectDescription
Increased AlertnessMay improve cognitive function when combined with other stimulants like caffeine.
Athletic PerformancePotentially enhances physical performance through metabolic support.
DetoxificationActs as a precursor for detoxifying compounds in the liver metabolism process.

Therapeutic Applications

Emerging research suggests that glucuronolactone derivatives may have therapeutic applications, particularly in liver health and as anti-inflammatory agents. The compound's ability to modulate metabolic pathways could provide benefits in managing conditions related to liver function.

Case Study: Liver Health

A preliminary study indicated that glucuronolactone could play a role in protecting liver cells from damage caused by toxins or drugs. Further research is needed to establish its efficacy and safety profile .

Mechanism of Action

The mechanism of action of 6,3-Glucuronolactone acetonide involves its conversion to glucuronolactone in the body, which then participates in various metabolic pathways. It acts as a precursor for the synthesis of glucuronic acid, which is involved in the detoxification of xenobiotics and endogenous waste products. The compound may also interact with specific molecular targets, such as enzymes involved in the glucuronidation process.

Comparison with Similar Compounds

Glucuronolactone (D-Glucurono-3,6-lactone)

  • Structure : A γ-lactone of D-glucuronic acid without acetonide protection.
  • Molecular Formula : C₆H₈O₆; Molecular Weight : 176.12 g/mol .
  • Key Differences: Solubility: Highly water-soluble, whereas the acetonide derivative has reduced aqueous solubility due to increased hydrophobicity . Applications: Used in energy drinks (up to 300 mg/serving) for detoxification support and as a precursor in pharmaceutical synthesis. The acetonide form is reserved for specialized synthetic applications requiring hydroxyl protection . Safety: Glucuronolactone exhibits low toxicity (LD₅₀ > 5,000 mg/kg in rodents) and is rapidly metabolized to glucaric acid and xylulose. The acetonide derivative’s safety profile is inferred from structural analogs but requires specific toxicological validation .

2,3:5,6-Di-O-Isopropylidene-D-Mannono-1,4-Lactone

  • Structure : A doubly protected mannuronic acid derivative with two acetonide groups.
  • Molecular Formula : C₁₂H₁₈O₇; CAS : 14440-56-3 .
  • Key Differences: Lipophilicity: Higher than 6,3-glucuronolactone acetonide due to additional acetonide groups, making it more suitable for lipid-based formulations. Synthesis: Produced via acid-catalyzed reactions with ketones, similar to this compound, but requires harsher conditions for double protection .

Glyceraldehyde Acetonide

  • Structure : A chiral building block with a single acetonide-protected diol.
  • Applications: Widely used in enantioselective synthesis of α,β-unsaturated carbonyl compounds via Knoevenagel or Wittig reactions. Unlike this compound, it lacks a lactone ring but shares utility as a protected intermediate .

Triamcinolone Acetonide

  • Structure : A corticosteroid with an acetonide group for extended release.
  • Key Insight: Demonstrates that acetonide groups enhance pharmacokinetic stability. While structurally distinct from this compound, this highlights the broader role of acetonides in drug design .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Applications
This compound C₉H₁₂O₆ 214.22 20513-98-8 115–118 Synthetic intermediate, hydroxyl protection
Glucuronolactone C₆H₈O₆ 176.12 32449-92-6 ~160 (decomposes) Energy drinks, detoxification
2,3:5,6-Di-O-Isopropylidene-D-Mannono-1,4-Lactone C₁₂H₁₈O₇ 274.27 14440-56-3 Not reported Chiral synthesis
Glyceraldehyde Acetonide C₆H₁₀O₄ 146.14 591-52-8 Not reported Enantioselective synthesis

Biological Activity

6,3-Glucuronolactone acetonide is a derivative of glucuronolactone, a naturally occurring compound involved in various biological processes. This article examines the biological activity of this compound, focusing on its biochemical properties, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C9H12O6. It exists in various structural forms, including monocyclic and bicyclic configurations. The compound is soluble in both hot and cold water, with a melting point ranging from 176 to 178 °C. Its structural characteristics contribute to its biological activities and interactions within biological systems .

The biological activity of this compound is primarily linked to its role in metabolic pathways involving glucuronidation. This process is crucial for detoxifying xenobiotics and enhancing their elimination from the body. Glucuronidation involves the conjugation of glucuronic acid to various substances, making them more water-soluble and facilitating their excretion through urine or bile .

Immunomodulatory Effects

Recent studies have indicated that glucuronolactone derivatives may possess immunomodulatory properties. For instance, research has shown that glucuronolactone can influence the immune response by modulating cytokine secretion in splenocytes. This suggests a potential role in enhancing immune function or acting as an adjuvant in vaccine formulations .

Study on Immune Response

A study evaluated the effects of glucuronolactone on cytokine production in mice. The results demonstrated that administration of glucuronolactone significantly increased levels of pro-inflammatory cytokines such as IFNγ and IL-6. These findings suggest that glucuronolactone may enhance immune responses through TLR4-dependent signaling pathways .

Energy Drink Formulation

Glucuronolactone is commonly included in energy drinks, purportedly to improve cognitive function and reduce fatigue. A study assessing the effects of energy drinks containing glucuronolactone found that participants reported increased alertness and reduced feelings of "brain fog." However, it is essential to note that these effects may be attributed to other active ingredients present in the drinks, such as caffeine .

Comparative Analysis

A comparative analysis of glucuronolactone derivatives highlights their varying biological activities based on structural modifications. For instance, modifications leading to enhanced TLR4 agonistic properties have been observed in certain analogs, suggesting that structural variations can significantly impact their immunological effects .

CompoundStructureBiological ActivityReferences
GlucuronolactoneC6H8O6Detoxification
This compoundC9H12O6Immune modulation
CCL-34 (analog)VariesTLR4 agonist

Q & A

Q. What statistical frameworks are robust for analyzing conflicting reactivity data in glucuronolactone acetonide studies?

  • Methodology : Implement Bayesian hierarchical modeling to account for lab-specific variability (e.g., reagent purity, temperature gradients). Use replicated analysis (independent synthesis/analysis by multiple groups) to confirm critical findings, as applied in Mendelian randomization studies .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. How can researchers ensure chromatographic data (e.g., from SIM mode) is free of false positives in glucuronolactone studies?

  • Methodology : Validate peaks using parallel reaction monitoring (PRM) with fragmentation patterns. Apply blank subtraction (e.g., Phe+Glu controls) and spike recovery tests (known lactone concentrations) to eliminate matrix effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.